5-Bromo-2-(1,1-difluoroethyl)pyridine
Overview
Description
“5-Bromo-2-(1,1-difluoroethyl)pyridine” is an organic compound . It has a molecular weight of 222.03 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(F)(F)c1ccc(Br)nc1
. Physical And Chemical Properties Analysis
“this compound” appears as a colorless to yellow liquid . The exact physical and chemical properties such as melting point, boiling point, density, and refractive index are not available in my current knowledge base.Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(1,1-difluoroethyl)pyridine has been characterized spectroscopically, with studies using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and properties of the compound, facilitating further applications in various scientific fields (Vural & Kara, 2017).
Synthesis and Molecular Structure Analysis
Research has been conducted on the synthesis and molecular structure of pyridine derivatives, including those related to this compound. Such studies are essential for developing new synthetic methods and understanding the crystal and molecular structure of these compounds, which can have implications in material science and pharmaceuticals (Riedmiller, Jockisch, & Schmidbaur, 1999).
Quantum Mechanical Investigations
Density functional theory (DFT) studies and quantum mechanical investigations are carried out to understand the properties and potential applications of pyridine derivatives. These studies help in predicting the behavior of these compounds in various conditions, making them relevant in fields like computational chemistry and materials science (Ahmad et al., 2017).
Biological Evaluation
There has been research evaluating the biological activities of pyridine derivatives, including antimicrobial activities and interactions with biological molecules like DNA. This is particularly important for developing new therapeutic agents and understanding the biological interactions of these compounds (Hemel et al., 1994).
properties
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXBMCRNNKASB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287308 | |
Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256821-91-6 | |
Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256821-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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